N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features an isoxazole ring, a methoxyphenyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.
Final Coupling: The final coupling of the isoxazole and thiophene rings with the acetamide group can be done using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can occur at the isoxazole ring using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the methoxyphenyl group using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2, AlCl3
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols or amines from the isoxazole ring.
Substitution: Halogenated derivatives at the methoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(furan-2-yl)acetamide
Uniqueness
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. The combination of isoxazole and thiophene rings also provides a distinct scaffold for potential interactions with biological targets.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)11-18-17(20)10-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHOEDBLRWKPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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